molecular formula C22H40Na2O7S B14707728 Disodium 4-stearyl sulfosuccinate CAS No. 26446-37-7

Disodium 4-stearyl sulfosuccinate

Cat. No.: B14707728
CAS No.: 26446-37-7
M. Wt: 494.6 g/mol
InChI Key: GIBLJHXLTNHSEO-UHFFFAOYSA-L
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Description

Disodium 4-stearyl sulfosuccinate (CAS 65277-59-0) is an anionic surfactant of significant interest for research and development, particularly in the field of cosmetic science . Its molecular structure incorporates a stearyl (C18) alkyl chain, which confers distinctive amphiphilic properties . In formulations, this ingredient primarily functions as a cleansing agent and a surface-active agent, effectively reducing surface tension to remove soil and fats . Furthermore, it acts as a foam-boosting agent, improving foam volume and stability, and as a hydrotrope, enhancing the solubility of other substances in aqueous systems . The stearyl chain provides a different hydrophobicity compared to shorter-chain sulfosuccinates (like disodium lauryl sulfosuccinate), potentially leading to unique self-assembly and interaction with biological membranes in research models . While the Cosmetic Ingredient Review (CIR) Expert Panel has deemed related sulfosuccinate salts safe for use in cosmetics, this product is intended for laboratory research only . Researchers value this compound for developing mild, sulfate-free cleansing systems and studying the effect of alkyl chain length on the physicochemical properties of surfactant mixtures . It is compatible with other anionic and non-ionic surfactants, making it a versatile component for investigative formulations. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

26446-37-7

Molecular Formula

C22H40Na2O7S

Molecular Weight

494.6 g/mol

IUPAC Name

disodium;4-octadecoxy-4-oxo-2-sulfonatobutanoate

InChI

InChI=1S/C22H42O7S.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-29-21(23)19-20(22(24)25)30(26,27)28;;/h20H,2-19H2,1H3,(H,24,25)(H,26,27,28);;/q;2*+1/p-2

InChI Key

GIBLJHXLTNHSEO-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Synthetic Pathways and Mechanistic Investigations of Disodium 4 Stearyl Sulfosuccinate

Esterification and Sulfonation Reaction Mechanisms

The formation of disodium (B8443419) 4-stearyl sulfosuccinate (B1259242) relies on two fundamental organic reactions: esterification and sulfonation. Understanding the mechanisms of these reactions is crucial for controlling the synthesis and minimizing the formation of byproducts.

Investigation of Maleic Anhydride (B1165640) Esterification with Stearyl Alcohol

The initial step in the synthesis is the esterification of maleic anhydride with stearyl alcohol. This reaction is a nucleophilic acyl substitution that proceeds through a ring-opening mechanism. The alcohol attacks one of the carbonyl groups of the cyclic anhydride, leading to the formation of a monoester, specifically mono stearyl maleate (B1232345). libretexts.orggoogle.com

The reaction mechanism involves:

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of stearyl alcohol acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the maleic anhydride molecule.

Ring Opening: This attack leads to the cleavage of one of the acyl-oxygen bonds in the anhydride ring, forming a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the formerly alcoholic oxygen to an oxygen of the newly formed carboxylate group, resulting in the final product: mono stearyl maleate, which contains both an ester and a carboxylic acid functional group.

This first stage of esterification to form the monoester is generally rapid. pan.pl A specific laboratory-scale preparation involves dissolving stearyl alcohol (13.5g) and maleic anhydride (4.9g) in distilled toluene (B28343) (30g) and heating the mixture to 60°C under a nitrogen atmosphere for 36 hours to yield the mono stearyl maleate. google.com The formation of byproducts such as maleic acid and fumaric acid can be a challenge in the esterification of maleic anhydride. zbaqchem.com

Sulfonation Reactions with Sodium Bisulfite

The second critical step is the sulfonation of the intermediate mono stearyl maleate. This reaction involves the addition of sodium bisulfite (NaHSO₃) across the carbon-carbon double bond of the maleate moiety. uc.edu This is a common industrial method for producing sulfonate derivatives. uc.edu

The mechanism is a nucleophilic addition to an activated double bond. The electron-withdrawing nature of the adjacent ester and carboxylic acid groups makes the double bond susceptible to attack by the bisulfite ion. The reaction proceeds as follows:

The bisulfite ion adds to one of the carbons of the double bond.

A proton from the reaction medium is then added to the other carbon, saturating the bond and forming the sulfonate group.

The reaction conditions for sulfonation can be optimized. For instance, in the synthesis of a similar compound, the sulfonation of a diester with sodium bisulfite was carried out at a temperature of 80–120°C for 3–8 hours, with the molar ratio of diester to sodium bisulfite being between 1:1.0 and 1:1.2. google.com The concentration of the aqueous sodium bisulfite solution is also a key parameter, often in the range of 20-50% by mass. google.com

Optimization of Synthetic Conditions for Enhanced Yield and Purity

Achieving high yield and purity of disodium 4-stearyl sulfosuccinate requires careful optimization of various reaction parameters, including the choice of catalysts, temperature, pressure, and solvent systems.

Influence of Catalysts on Reaction Efficiency

Catalysts can significantly influence the rate and selectivity of both the esterification and sulfonation steps. While some studies report high yields without the use of a catalyst, various catalysts are often employed in industrial settings to improve efficiency. ripublication.com

For the esterification of maleic anhydride, acid catalysts are typically used. zbaqchem.com These can be homogeneous catalysts like concentrated sulfuric acid and p-toluenesulfonic acid, or heterogeneous solid acid catalysts. zbaqchem.comgoogle.com

For the sulfonation step, phase transfer catalysts (PTCs) can be employed to enhance the reaction between the water-insoluble maleate ester and the water-soluble sodium bisulfite.

Reaction StepCatalyst TypeExamplesEffect on Reaction
EsterificationHomogeneous AcidSulfuric acid, p-toluenesulfonic acid pan.plzbaqchem.comIncreases the reaction rate by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic. zbaqchem.com
Heterogeneous AcidAmberlyst-15, Dowex 50WX8 pan.plActs as a recyclable solid acid catalyst, facilitating easier separation from the reaction mixture.
SulfonationPhase Transfer CatalystTetrabutyl ammonium (B1175870) bromide uc.eduFacilitates the transfer of the bisulfite anion from the aqueous phase to the organic phase where the ester is located, increasing the degree of sulfonation. uc.edu

Temperature and Pressure Effects on Synthesis Kinetics

Temperature and pressure are critical parameters that directly impact the reaction kinetics, conversion rates, and the potential for side reactions.

Temperature:

Esterification: The reaction of maleic anhydride with alcohols is temperature-dependent. Kinetic studies on similar systems using butanols were conducted in a temperature range of 383–413 K (110–140°C). pan.pl Higher temperatures generally increase the reaction rate but can also promote the formation of undesirable byproducts like fumaric acid. zbaqchem.com A specific synthesis of mono stearyl maleate was conducted at a lower temperature of 60°C. google.com

Sulfonation: The sulfonation step is also temperature-sensitive. For related sulfosuccinates, reaction temperatures are often controlled in the range of 80–120°C. google.com

Pressure:

The sulfonation reaction can be carried out under elevated pressure to increase the solubility of reactants and accelerate the reaction. In the synthesis of dioctyl sodium sulfosuccinate, the addition reaction with sodium bisulfite is conducted under a pressure of 0.1-0.25 MPa. google.com

Reaction StepParameterTypical RangeImpact on Synthesis
EsterificationTemperature60°C - 140°C google.compan.plAffects reaction rate and byproduct formation. The Arrhenius equation describes the effect of temperature on the reaction rate.
SulfonationTemperature80°C - 120°C google.comControls reaction time and efficiency.
Pressure0.1 - 0.25 MPa google.comIncreases reaction rate by enhancing contact between reactants.

Solvent Systems in this compound Synthesis

The choice of solvent is crucial for ensuring proper mixing of reactants, managing reaction temperature, and facilitating product separation.

Esterification: The esterification of maleic anhydride with stearyl alcohol can be performed in a non-polar solvent like toluene. google.com The solvent acts as a medium for the reaction and can also serve to azeotropically remove water if the reaction were to be driven towards the formation of a diester. For monoester formation, it primarily ensures the reactants are in the same phase.

Sulfonation: The sulfonation reaction typically occurs in an aqueous medium because sodium bisulfite is highly soluble in water. google.com To bridge the phase gap between the oil-soluble maleate and the water-soluble bisulfite, co-solvents or phase transfer catalysts are often used. Co-solvents like isopropyl alcohol can improve the mutual solubility of the reactants. uc.edu In some processes, the final product is precipitated from the reaction mixture by adding an organic solvent like ethanol (B145695) or isopropanol. google.com

Reaction StepSolvent/Co-solventPurpose
EsterificationToluene google.comProvides a reaction medium for the alcohol and anhydride.
SulfonationWater google.comDissolves the sodium bisulfite reactant.
Isopropyl alcohol uc.eduActs as a co-solvent to improve the miscibility of organic and aqueous phases.
Precipitation/PurificationEthanol, Isopropanol google.comUsed to precipitate the final product from the solution for purification.

Alternative and Green Synthesis Methodologies

The increasing focus on environmental sustainability has driven research into alternative and greener methods for synthesizing surfactants like this compound. These approaches aim to reduce the environmental impact by utilizing renewable feedstocks and developing more efficient, eco-friendly reaction processes.

A significant advancement in the green synthesis of sulfosuccinate surfactants involves the use of raw materials derived from renewable sources. Oleochemicals, which are derived from vegetable or animal oils and fats, are key to this approach. Fatty alcohols, such as oleyl alcohol, serve as a renewable alternative to petrochemical-based feedstocks. ripublication.com Oleyl alcohol, with its characteristic double bond in the long alkyl chain, is sourced from natural origins and is a key precursor in the synthesis of certain sulfosuccinate monoesters. ripublication.com

Furthermore, there is a growing trend to replace parts of the surfactant molecule with bio-based components. For example, in some sulfosuccinate monoesters, the polyoxyethylene chain has been substituted with a polyglucose chain, leading to the development of alkylpolyglucoside sulfosuccinates. lamberti.com This modification significantly increases the proportion of the molecule derived from renewable raw materials. lamberti.com

In addition to using renewable raw materials, the development of eco-friendly synthetic routes is crucial for green chemistry. A key objective is to carry out synthesis under milder conditions and without the use of hazardous catalysts. Research has demonstrated the successful synthesis of disodium oleyl sulfosuccinate monoester without the need for a phase transfer catalyst, which simplifies the process and reduces potential environmental hazards. ripublication.com This approach has been shown to produce a high yield of the desired surfactant. ripublication.com

Process intensification, which aims to make chemical processes smaller, safer, and more energy-efficient, is also being applied to surfactant synthesis. While specific details on the process intensification for this compound are not extensively documented in the provided search results, the principles of using fewer hazardous substances and improving reaction efficiency are central to green synthesis methodologies. The synthesis of oleyl sulfosuccinate without a catalyst is an example of a more environmentally friendly route. ripublication.com

Structural Modifications and Analog Synthesis for Targeted Research

The versatility of the sulfosuccinate structure allows for various modifications to tailor its properties for specific research and application purposes. By altering the alkyl chain, introducing ethoxylation, or creating more complex structures like gemini (B1671429) surfactants, researchers can fine-tune the performance of these molecules.

The length and saturation of the alkyl chain in sulfosuccinate derivatives have a direct impact on their physicochemical properties. The composition of the fatty alcohol chain, which can range from 10 to 18 carbon atoms, influences the surfactant's performance. ripublication.com For instance, studies on ethoxylated sodium monoalkyl sulfosuccinates have been conducted using alcohols with varying chain lengths, such as octyl, lauryl (dodecyl), and cetyl alcohols. researchgate.netresearchgate.net

The properties of binary mixtures of anionic-nonionic surfactants are also affected by the alkyl chain length of the anionic component. researchgate.net It has been observed that increasing the carbon number in the hydrocarbon chain can enhance the stability of emulsions. researchgate.net

The degree of saturation also plays a role. The use of unsaturated fatty alcohols, like oleyl alcohol, introduces a double bond into the alkyl chain, which can affect the packing of the surfactant molecules at interfaces and, consequently, their surface activity. ripublication.com

Table 1: Examples of Sulfosuccinate Derivatives with Varying Alkyl Chains

Derivative NameAlkyl Chain SourceNumber of Carbon Atoms
Disodium Oleyl SulfosuccinateOleyl Alcohol18 (unsaturated)
Ethoxylated Sodium Monooctyl SulfosuccinateOctyl Alcohol8
Ethoxylated Sodium Monolauryl SulfosuccinateLauryl Alcohol12
Ethoxylated Sodium Monocetyl SulfosuccinateCetyl Alcohol16

The introduction of ethylene (B1197577) oxide (EO) units, a process known as ethoxylation, into the sulfosuccinate structure creates anionic-nonionic hybrid surfactants with unique properties. researchgate.nettandfonline.com Sulfosuccinate monoesters derived from fatty alcohol ethoxylates contain both a polyoxyethylene chain and an anionic group, which allows them to provide both steric and electrostatic stabilization. lamberti.com

The synthesis of ethoxylated sodium monoalkyl sulfosuccinates involves reacting a fatty alcohol with maleic anhydride and then with sodium sulfite, after the alcohol has been ethoxylated. lamberti.com Alternatively, polyethylene (B3416737) glycol can be reacted with a sodium monoalkyl sulfosuccinate. researchgate.netresearchgate.net The number of EO units can be varied to control the surfactant's properties. tandfonline.comingentaconnect.com For example, research has been conducted on derivatives with 9, 14, 23, and 90 EO units. tandfonline.comingentaconnect.com

Increasing the degree of ethoxylation generally leads to lower critical micelle concentration (CMC) values compared to their non-ethoxylated counterparts like sodium dioctyl sulfosuccinate. researchgate.net However, it can also decrease foamability and emulsion stability. ingentaconnect.com

Table 2: Impact of Ethoxylation on Sulfosuccinate Properties

PropertyEffect of Increasing Ethylene Oxide Units
Critical Micelle Concentration (CMC)Generally decreases researchgate.net
Foam StabilityDecreases ingentaconnect.com
Emulsion StabilityDecreases ingentaconnect.com
Dispersion EfficiencyIncreases tandfonline.comingentaconnect.com

Gemini surfactants are a class of compounds characterized by having two hydrophobic tails and two hydrophilic head groups linked by a spacer. nih.govmdpi.com While the search results provide a general overview of gemini surfactants, their synthesis, and micelle formation, specific examples of gemini surfactants based on a this compound core are not detailed. nih.govmdpi.comnih.gov However, the general principles of gemini surfactant synthesis can be applied. This would involve connecting two sulfosuccinate headgroups, each with a stearyl tail, via a spacer group.

The synthesis of multiarmed gemini surfactants with different core structures like pentaerythritol (B129877) has been reported. nih.gov These complex structures exhibit unique self-assembly properties in water. nih.gov

Mixed-headgroup surfactants, which contain different types of hydrophilic groups, are also an area of interest. The ethoxylated sulfosuccinates discussed in section 2.4.2 can be considered a type of mixed-headgroup surfactant, as they combine a nonionic polyoxyethylene group with an anionic sulfonate and carboxylate group. lamberti.com This combination of headgroups leads to surfactants with both electrostatic and steric stabilization capabilities. lamberti.com

Advanced Interfacial Phenomena and Colloidal Systems of Disodium 4 Stearyl Sulfosuccinate

Surface Activity and Adsorption Behavior at Interfaces

The efficacy of Disodium (B8443419) 4-stearyl sulfosuccinate (B1259242) as a surfactant is fundamentally linked to its ability to adsorb at various interfaces, thereby altering the interfacial properties. This behavior is critical for its application in multiphase systems such as emulsions and foams.

Critical Micelle Concentration (CMC) Determinations and Influencing Factors

The critical micelle concentration (CMC) is a key parameter that indicates the onset of micelle formation in a surfactant solution. At concentrations above the CMC, surfactant molecules begin to aggregate into micelles. mdpi.com The CMC is a crucial indicator of a surfactant's efficiency; a lower CMC value generally signifies a more effective surfactant.

For sulfosuccinate surfactants, the CMC is influenced by several factors, including the length and structure of the hydrophobic alkyl chain, the nature of the counter-ion, the presence of electrolytes, and temperature. For instance, research on sulfosuccinated methyl ricinoleate (B1264116) and methyl 12-hydroxy stearate, which share structural similarities with stearyl sulfosuccinates, showed CMC values of 0.26 mM and 0.11 mM, respectively. researchgate.net Another related compound, Disodium Ascorbyl Phytostanyl Phosphate (FM-VP4), was found to have a CMC of 0.014 mM. researchgate.net

The addition of electrolytes, such as sodium chloride (NaCl), typically leads to a decrease in the CMC of anionic surfactants. researchgate.net This is attributed to the screening of the electrostatic repulsion between the charged head groups of the surfactant molecules, which facilitates micelle formation at lower concentrations. Temperature also plays a complex role; for many ionic surfactants, the CMC passes through a minimum as the temperature is varied. researchgate.net

Critical Micelle Concentration (CMC) of Related Sulfosuccinate Surfactants
SurfactantCMC (mM)Reference
Sulfosuccinated Methyl Ricinoleate0.26 researchgate.net
Sulfosuccinated Methyl 12-Hydroxy Stearate0.11 researchgate.net
Disodium Ascorbyl Phytostanyl Phosphate (FM-VP4)0.014 researchgate.net

Surface Tension Reduction and Adsorption Isotherms

A primary function of surfactants is to reduce the surface tension of a liquid. cosmileeurope.eu Disodium 4-stearyl sulfosuccinate, like other surfactants, achieves this by adsorbing at the liquid-air interface, which disrupts the cohesive energy between the solvent molecules at the surface. The extent of surface tension reduction is a measure of the surfactant's effectiveness. For example, disodium lauryl sulfosuccinate, a related compound, can reduce the surface tension of water to 26 mN/m. researchgate.net

Adsorption isotherms are mathematical models that describe the relationship between the concentration of the surfactant in the bulk solution and the amount adsorbed at an interface at a constant temperature. These isotherms provide valuable insights into the orientation and packing of the surfactant molecules at the interface.

Mechanisms of Adsorption at Liquid-Air and Liquid-Solid Interfaces

The adsorption of this compound at interfaces is driven by the amphiphilic nature of its molecules. At the liquid-air interface, the hydrophobic stearyl tail orients itself away from the aqueous phase and towards the air, while the hydrophilic sulfosuccinate head group remains in the water. This arrangement minimizes the free energy of the system.

At liquid-solid interfaces, the adsorption mechanism is more complex and depends on the nature of the solid surface. On hydrophobic surfaces, the stearyl tail will preferentially adsorb onto the surface, leaving the hydrophilic head group exposed to the aqueous phase. Conversely, on hydrophilic surfaces, the adsorption may be mediated by interactions between the charged head group and the surface.

Interfacial Tension Studies in Multi-Phase Systems

In systems containing multiple immiscible phases, such as oil and water, this compound adsorbs at the oil-water interface, reducing the interfacial tension. atamanchemicals.com This reduction in interfacial tension is crucial for the formation and stabilization of emulsions. The effectiveness of the surfactant in reducing interfacial tension depends on its partitioning between the two phases and its ability to form a stable interfacial film.

Micellization and Self-Assembly Characteristics

The formation of micelles and other self-assembled structures is a hallmark of surfactant behavior in solution above the CMC. These aggregates play a vital role in various applications, including solubilization and detergency.

Thermodynamics of Micelle Formation

The process of micellization is governed by thermodynamic principles. researchgate.net The standard Gibbs free energy of micellization (ΔG°mic) is typically negative, indicating a spontaneous process. It is related to the enthalpy (ΔH°mic) and entropy (ΔS°mic) of micellization by the equation:

ΔG°mic = ΔH°mic - TΔS°mic

Calorimetric techniques, such as isothermal titration calorimetry (ITC), can be used to directly measure the enthalpy of micellization, providing valuable data for a complete thermodynamic characterization of the self-assembly process. researchgate.net

Micellar Aggregation Numbers and Morphology

The aggregation of surfactant molecules into micelles is a hallmark of their behavior in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC). The aggregation number, which is the number of surfactant molecules in a single micelle, and the morphology of these micelles are crucial parameters that determine the physicochemical properties of the surfactant solution.

In a study of sodium alkyl sulfoacetates, which are single-tailed anionic surfactants, the aggregation numbers were found to increase with the length of the alkyl chain, with the decyl member forming micelles with an aggregation number of 70. cdnsciencepub.com For two-tailed sodium dialkyl sulfosuccinates, the dihexyl and dioctyl members were found to form spherical micelles with aggregation numbers of 38 and 56, respectively. cdnsciencepub.com This suggests that the presence of two alkyl chains can influence the packing and the resulting aggregation number.

The morphology of micelles formed by surfactants with long alkyl chains can transition from spherical to more complex structures like wormlike or cylindrical micelles. This transition is driven by the balance of forces between the hydrophobic attraction of the long alkyl chains and the electrostatic repulsion of the head groups. rsc.org For instance, mixtures of the C18-tailed anionic surfactant sodium oleate (B1233923) with a cationic surfactant have been shown to form highly viscoelastic fluids due to the growth of giant, entangled wormlike micelles. rsc.org

A method for determining the aggregation number of detergent micelles using steady-state fluorescence quenching has been developed. This technique relies on the quenching of a micelle-solubilized fluorophore by a quencher that also partitions into the micelles. The degree of quenching is dependent on the micelle concentration, from which the aggregation number can be calculated. researchgate.net

Table 1: Aggregation Numbers of Related Anionic Surfactants

SurfactantAlkyl Chain LengthAggregation NumberMethodReference
Sodium Decyl SulfoacetateC1070Viscosity, Conductivity, Fluorescence Quenching cdnsciencepub.com
Sodium Octyl SulfoacetateC842Viscosity, Conductivity, Fluorescence Quenching cdnsciencepub.com
Sodium Hexyl SulfoacetateC620Viscosity, Conductivity, Fluorescence Quenching cdnsciencepub.com
Sodium Dioctyl Sulfosuccinate2 x C856Fluorescence Quenching, Conductivity cdnsciencepub.com
Sodium Dihexyl Sulfosuccinate2 x C638Fluorescence Quenching, Conductivity cdnsciencepub.com

Vesicle Formation and Stability of Sulfosuccinate Systems

Vesicles are self-assembled closed bilayer structures that can encapsulate aqueous solutions. The formation of vesicles is typically favored by surfactants with two alkyl chains, but some single-chain surfactants can also form vesicles under specific conditions.

Disodium lauryl sulfosuccinate (a C12 analog of the stearyl version) has been shown to form aggregates of approximately 160 nm, which were identified as vesicles through transmission electron microscopy. researchgate.net A key finding was that the interlayer distance in these multilamellar vesicles was estimated to be 3 nm, which is less than twice the molecular length of the surfactant (approximately 2.2 nm). This suggests an interdigitated or alternating layer structure rather than a simple extended bilayer, likely due to the strong electrostatic repulsion between the large hydrophilic head groups. researchgate.net This unique packing arrangement allows for vesicle formation from a single surfactant component over a range of concentrations. researchgate.net

The stability of vesicles is a critical factor for their practical applications. Vesicles formed from mixtures of cationic and anionic surfactants, known as catanionic vesicles, often exhibit high stability. researchgate.netnih.gov These vesicles can be formed spontaneously by simply mixing the two types of surfactants and can have a long shelf life. researchgate.net The stability of these vesicles is attributed to the strong electrostatic interactions between the oppositely charged head groups, which leads to the formation of a robust bilayer. researchgate.netnih.gov The stability of vesicles can also be influenced by factors such as temperature and pH. For instance, non-ionic surfactant vesicles have shown higher stability in glycerol (B35011) solutions across a range of temperatures and pH values. nih.gov Furthermore, the use of surfactants with higher transition temperatures can lead to the formation of more stable vesicles. nih.gov

The theoretical framework for the stability of mixed surfactant vesicles suggests that interactions between the two surfactant species are crucial for their formation and stability. These interactions can lead to compositional asymmetries between the inner and outer leaflets of the vesicle, resulting in spontaneous curvature that stabilizes the vesicular structure. aps.org

Table 2: Characteristics of Vesicles Formed by Disodium Lauryl Sulfosuccinate

PropertyValueMethodReference
Aggregate Size~160 nmDynamic Light Scattering researchgate.net
Zeta Potential-80 to -55 mVElectrophoretic Light Scattering researchgate.net
Interlayer Distance3 nmSmall-Angle X-ray Scattering researchgate.net
MorphologyVesiclesTransmission Electron Microscopy researchgate.net

Behavior in Mixed Surfactant Systems

The performance of surfactants can often be enhanced by mixing two or more different types. These mixtures can exhibit synergistic or antagonistic interactions, leading to properties that are superior or inferior to those of the individual components.

Synergistic and Antagonistic Interactions in Binary and Ternary Mixtures

Synergism in mixed surfactant systems is often observed as a reduction in the critical micelle concentration (CMC) and an enhancement in surface activity compared to the individual surfactants. This is particularly common in mixtures of anionic and non-ionic surfactants, as well as anionic and cationic surfactants.

In anionic-non-ionic mixtures, the insertion of the non-ionic surfactant's hydrophilic groups between the charged head groups of the anionic surfactant reduces electrostatic repulsion, facilitating micelle formation at lower concentrations. tandfonline.com This synergistic effect is also observed at the interface, leading to more efficient reduction of surface tension. nih.gov

Mixtures of anionic and cationic surfactants often exhibit very strong synergistic interactions due to the powerful electrostatic attraction between their oppositely charged head groups. rsc.org This can lead to the formation of highly stable mixed micelles and other aggregates, such as wormlike micelles, at low total surfactant concentrations. rsc.org The strength of this interaction can be so significant that it leads to the precipitation of a catanionic salt, especially at a 1:1 molar ratio.

The chain length of the surfactants in a mixture plays a crucial role in determining the nature of their interaction. In mixtures of N,N-dimethyldodecylamine oxide (a zwitterionic surfactant) and sodium alkyl sulfates, a stronger synergistic interaction was observed with the shorter-chain anionic surfactant. researchgate.net Conversely, the viscosity of the mixed solutions increased with the longer-chain anionic surfactant, indicating a greater tendency for the formation of larger, elongated micelles. researchgate.net

Antagonistic interactions, where the properties of the mixture are less favorable than those of the individual components, can also occur, though they are less common.

Mixed Micelle Composition and Characterization

The composition of mixed micelles can be determined using various techniques, including surface tension measurements and theoretical models like the regular solution theory. researchgate.net For mixtures of anionic and non-ionic surfactants, it has been shown that the micelles are often enriched in the non-ionic component, which has a lower CMC. nih.gov

The morphology of mixed micelles can also be different from that of the individual surfactants. Small-angle neutron scattering (SANS) studies of mixed non-ionic and anionic surfactant solutions have revealed that at most mixing ratios, nearly spherical mixed micelles are formed. However, at roughly equimolar ratios, the micelles can significantly increase in size and ellipticity due to specific interactions between the surfactant head groups. nih.gov

The characterization of mixed micelles involves determining their size, shape, aggregation number, and the distribution of the different surfactant molecules within the micelle. Techniques such as SANS, dynamic light scattering (DLS), and fluorescence spectroscopy are commonly used for this purpose. researchgate.netnih.gov

Adsorption and Aggregation of this compound in Blends

The adsorption of surfactants at solid-liquid interfaces is a fundamental process in many industrial applications. In mixed surfactant systems, the adsorption behavior can be complex due to competitive adsorption and interactions between the different surfactant molecules at the interface.

The adsorption of anionic surfactants on negatively charged surfaces is generally weak due to electrostatic repulsion. However, in the presence of a non-ionic surfactant, the adsorption of the anionic surfactant can be enhanced. This is because the non-ionic surfactant can adsorb on the surface first, creating a more favorable environment for the anionic surfactant to co-adsorb. columbia.edu The adsorption of surfactant mixtures is influenced by factors such as the nature of the solid surface, the types of surfactants, their concentrations, and the solution conditions. nih.govcapes.gov.br

The aggregation of surfactants at the solid-liquid interface can lead to the formation of surface aggregates, often referred to as hemimicelles or admicelles. capes.gov.br The structure and properties of these surface aggregates can be significantly different from those of micelles in the bulk solution. In mixed surfactant systems, the composition of these surface aggregates can also differ from both the bulk solution composition and the mixed micelle composition.

For long-chain surfactants like this compound, the strong hydrophobic interactions are expected to play a dominant role in their adsorption and aggregation behavior, especially on hydrophobic surfaces. In blends with other surfactants, these interactions can be modulated, leading to synergistic or antagonistic effects in their adsorption at interfaces. columbia.edu

Emulsification and Solubilization Capabilities

Sulfosuccinate surfactants are known for their excellent emulsifying, dispersing, and solubilizing properties. jst.go.jp These properties are a direct consequence of their ability to reduce interfacial tension and form micelles that can encapsulate hydrophobic substances.

The long C18 alkyl chain of this compound provides strong hydrophobic interactions, which are beneficial for the emulsification of oils and the solubilization of poorly water-soluble compounds. The bulky nature of the stearyl group, combined with the two anionic head groups, influences the packing of the surfactant molecules at the oil-water interface, which in turn affects the stability and type of emulsion formed.

In self-emulsifying drug delivery systems (SEDDS), the choice of surfactant is critical for the spontaneous formation of a fine emulsion upon contact with aqueous fluids. Studies on related systems have shown that more hydrophilic oil-surfactant mixtures tend to result in superior emulsification properties and greater drug solubility. nih.gov

The solubilization capacity of a surfactant is related to the size and hydrophobicity of the micellar core. Surfactants with long alkyl chains, like this compound, are expected to form larger micelles with a greater capacity to solubilize hydrophobic molecules compared to their shorter-chain counterparts. The solubilization process involves the incorporation of the solute into the micellar core, which is an entropically driven process. nih.gov

The emulsification and solubilization capabilities of this compound can be further enhanced in mixed surfactant systems. Synergistic interactions with other surfactants can lead to a more efficient reduction of interfacial tension and the formation of mixed micelles with a higher solubilization capacity.

Emulsion Stability and Droplet Size Distribution

The efficacy of an emulsifier is fundamentally determined by its ability to create stable emulsions with a desired droplet size distribution. This compound, with its amphiphilic structure comprising a long hydrophobic stearyl chain and a hydrophilic sulfosuccinate headgroup, is an effective stabilizer for oil-in-water (O/W) emulsions.

The stability of an emulsion is its ability to resist changes in its physicochemical properties over time. The primary mechanisms of emulsion instability include creaming, flocculation, coalescence, and Ostwald ripening. The introduction of this compound to an oil-water interface leads to a significant reduction in interfacial tension, which facilitates the formation of smaller droplets during homogenization. Once formed, the surfactant molecules adsorb at the oil-water interface, creating a protective barrier. The anionic nature of the sulfosuccinate headgroup imparts a negative charge to the surface of the oil droplets. This results in electrostatic repulsion between the droplets, preventing them from aggregating and coalescing.

The droplet size distribution is a critical parameter influencing the physical properties and stability of an emulsion. Generally, emulsions with smaller and more uniform droplet sizes exhibit greater stability against creaming and coalescence. The concentration of this compound has a direct impact on the resulting droplet size. As the surfactant concentration increases, more molecules are available to stabilize the newly created interfacial area during emulsification, leading to the formation of smaller droplets. However, beyond a certain concentration, typically above the critical micelle concentration (CMC), the droplet size may reach a plateau as the interface becomes saturated with surfactant molecules.

Table 1: Effect of this compound Concentration on Emulsion Droplet Size

Concentration of this compound (wt%)Mean Droplet Diameter (μm)Polydispersity Index (PDI)
0.55.20.45
1.02.80.32
2.01.50.25
3.01.40.23

Note: The data presented in this table is illustrative and based on typical results found in surfactant research. Actual values can vary depending on the specific oil phase, homogenization method, and other formulation components.

Mechanism of Solubilization of Hydrophobic Substances

A key function of surfactants in aqueous solutions is their ability to solubilize poorly water-soluble substances, a phenomenon crucial in drug delivery, cleaning products, and various chemical processes. This compound, above its critical micelle concentration (CMC), forms spherical aggregates known as micelles. These micelles possess a hydrophobic core, composed of the stearyl chains, and a hydrophilic shell, formed by the sulfosuccinate headgroups, which is in contact with the aqueous bulk phase.

The solubilization of a hydrophobic substance by this compound micelles is a thermodynamically driven process. The hydrophobic molecules are partitioned from the aqueous environment into the nonpolar interior of the micelles. This encapsulation shields the hydrophobic substance from the water, leading to a significant increase in its apparent solubility in the aqueous medium.

The location of the solubilized molecule within the micelle, known as the locus of solubilization, depends on its polarity. Nonpolar hydrophobic compounds are typically located in the core of the micelle, among the hydrocarbon tails of the surfactant. Amphiphilic or slightly polar hydrophobic substances may be oriented within the palisade layer of the micelle, with their nonpolar parts embedded in the core and their polar groups located near the hydrophilic headgroups.

The efficiency of a surfactant as a solubilizing agent is quantified by its molar solubilization ratio (MSR) and micelle-water partition coefficient (Km). The MSR represents the number of moles of a hydrophobic substance that can be solubilized per mole of surfactant forming the micelles. The Km describes the equilibrium distribution of the hydrophobic substance between the micellar and aqueous phases. The long stearyl chain of this compound provides a large hydrophobic core, which generally leads to a high solubilization capacity for a variety of hydrophobic compounds.

Table 2: Solubilization Capacity of this compound for a Model Hydrophobic Drug

Surfactant Concentration (mM)Apparent Solubility of Drug (mg/L)Molar Solubilization Ratio (MSR)
5150.12
10350.15
20780.18
502100.21

Note: This table provides hypothetical data to illustrate the solubilization phenomenon. The actual solubilization capacity is dependent on the specific hydrophobic substance and the experimental conditions.

Role in Emulsion Polymerization Processes

Emulsion polymerization is a versatile technique used to produce a wide range of polymers, commonly known as latexes. The process involves the polymerization of a monomer that is emulsified in a continuous phase, typically water. Surfactants are a critical component in this process, and this compound can serve as an effective emulsifier.

In an emulsion polymerization system, this compound performs several crucial functions. Initially, it emulsifies the monomer in water, creating a stable dispersion of monomer droplets. The surfactant also forms micelles in the aqueous phase. According to the classical Smith-Ewart theory, these micelles serve as the primary loci for particle nucleation. The polymerization is initiated in the aqueous phase by a water-soluble initiator, and the resulting free radicals enter the monomer-swollen micelles, where polymerization begins.

The use of this compound can lead to the formation of latexes with a controlled particle size and narrow size distribution. The long stearyl chain can also influence the morphology of the polymer particles and the properties of the resulting polymer film.

Table 3: Influence of this compound on Latex Properties in Emulsion Polymerization of Styrene

Surfactant Concentration (g/L)Final Particle Diameter (nm)Polymerization Rate (% conversion/hr)
215025
511035
108548

Note: The data in this table is representative of typical trends observed in emulsion polymerization studies and is for illustrative purposes. The actual outcomes depend on the specific monomer, initiator, and polymerization conditions.

Mechanistic Contributions to Advanced Material Systems and Processes

Interfacial Engineering in Formulation Science

The amphiphilic nature of Disodium (B8443419) 4-stearyl sulfosuccinate (B1259242) makes it a highly effective agent for modifying the properties of interfaces between different phases, such as liquid-liquid or solid-liquid. This is a critical aspect of creating stable and functional formulations across various industries.

Role as Wetting Agent in Dispersion Technologies

As a wetting agent, Disodium 4-stearyl sulfosuccinate facilitates the penetration of a liquid into a solid substrate or the spreading of a liquid over a surface. This is achieved by reducing the surface tension of the liquid and lowering the contact angle between the liquid and the solid. The molecule adsorbs at the solid-liquid interface, with the hydrophilic sulfosuccinate head orienting towards the aqueous phase and the hydrophobic stearyl tail adsorbing onto the solid surface, particularly if the surface is hydrophobic. This action displaces trapped air and allows the liquid to make more intimate contact with the solid particles, which is crucial for creating uniform dispersions of solids in liquids, such as in pigments for paints and inks. pcc.euresearchgate.net

Functionality as Emulsifier in Complex Formulations

Emulsification is the process of stabilizing a mixture of immiscible liquids, such as oil and water. This compound excels as an emulsifier due to its distinct hydrophobic-lipophilic balance (HLB). nih.govresearchgate.net When introduced into an oil-in-water system, the surfactant molecules position themselves at the oil-water interface. The long, lipophilic stearyl (C18) tail penetrates the oil droplet, while the polar, hydrophilic sulfosuccinate head remains in the aqueous phase. This forms a protective barrier around the oil droplets, preventing them from coalescing through electrostatic and steric repulsion. pcc.eu The significant length of the stearyl chain provides a strong anchor in the oil phase, contributing to the formation of stable and robust emulsions necessary for products like creams, lotions, and coatings. nih.gov

Hydrotrope Behavior and Solubilization Enhancement

Hydrotropy is a phenomenon where the solubility of a poorly water-soluble substance is increased by the addition of a high concentration of a second solute, known as a hydrotrope. atamanchemicals.com Unlike typical surfactants that form micelles above a critical concentration to encapsulate hydrophobic substances, hydrotropes can enhance solubility through non-micellar mechanisms, often involving a more loosely organized aggregation. This compound can exhibit hydrotropic behavior, helping to solubilize other surfactants or active ingredients in a formulation that would otherwise be insoluble. atamanchemicals.compaulaschoice.co.uk This function is vital for creating clear liquid formulations and preventing phase separation, thereby enhancing product stability and efficacy.

Table 2: Functional Contributions of this compound in Formulations

FunctionMechanism of ActionKey Structural Contributor
Wetting Agent Adsorbs at solid-liquid interfaces, lowering surface tension and contact angle.Both stearyl tail and sulfosuccinate head
Emulsifier Forms an interfacial film around dispersed droplets, preventing coalescence via steric and electrostatic repulsion.Long (C18) stearyl tail and polar sulfosuccinate head
Hydrotrope Increases the solubility of poorly soluble compounds through non-micellar mechanisms.Entire amphiphilic structure

Applications in Advanced Materials Synthesis

The unique interfacial properties of this compound are also harnessed in the bottom-up synthesis of polymeric and colloidal materials, where control over particle characteristics is paramount.

Influence on Particle Size and Stability in Polymer Latex Production

In emulsion polymerization, surfactants are critical for creating the micelles where polymerization begins and for stabilizing the resulting polymer particles (latex). pcc.eu this compound serves as an effective emulsifier in these systems. researchgate.net The concentration of the surfactant influences the initial number of micelles, which in turn affects the final particle size of the polymer latex; higher surfactant concentrations generally lead to a greater number of smaller particles. The long stearyl tail effectively stabilizes the monomer droplets and the growing polymer particles. The anionic sulfosuccinate headgroup imparts a negative charge to the surface of the latex particles, creating electrostatic repulsion that prevents them from agglomerating, thus ensuring the colloidal stability of the final latex dispersion. pcc.eu This stability is essential for applications such as paints, adhesives, and coatings. researchgate.net

Table 3: Conceptual Influence on Polymer Latex Properties

Component of SurfactantProperty InfluencedMechanism
Stearyl (C18) Hydrophobic Tail Particle Stability, Monomer SolubilizationAnchors into the non-polar monomer/polymer phase, providing steric stabilization.
Sulfosuccinate Hydrophilic Head Particle Size, Colloidal StabilityProvides electrostatic repulsion between particles, preventing agglomeration. Influences micelle number.

Surface Modification of Colloidal Particles

The surface properties of colloidal particles dictate their interaction with their environment and with each other, which is crucial for applications ranging from drug delivery to electronic inks. This compound can be used to modify the surface of pre-existing colloidal particles. By adsorbing onto the surface of a particle, the surfactant can fundamentally change its character. For instance, it can render a hydrophilic particle hydrophobic by orienting its long stearyl tails outwards into the surrounding non-polar medium. Conversely, in an aqueous medium, it can impart a strong negative surface charge to a neutral or positively charged particle. aalto.fi This surface modification can be used to improve the dispersion of particles in a specific solvent, prevent aggregation, or introduce a specific surface functionality for further chemical reactions.

Interfacial Chemistry in Corrosion Inhibition

The role of this compound as a corrosion inhibitor is predicated on its ability to modify the interface between a metal surface and its corrosive environment. This is achieved through adsorption and the subsequent formation of a protective barrier.

While specific studies on the adsorption mechanism of this compound are not extensively detailed in publicly available literature, the general principles governing the adsorption of sulfosuccinate-based surfactants on metal surfaces are well-understood. The adsorption process is driven by the amphiphilic nature of the molecule.

The primary mechanism involves the interaction of the polar head group with the metal surface. The sulfonate (SO₃⁻) and carboxylate (COO⁻) groups in the hydrophilic head of the this compound molecule can act as active sites for adsorption. On a positively charged metal surface, which is common in acidic environments, the anionic head groups can be electrostatically attracted to the surface. This initial physical adsorption (physisorption) is a crucial step.

Following initial electrostatic interactions, a more robust chemical adsorption (chemisorption) can occur. This involves the sharing of electrons between the heteroatoms (oxygen and sulfur) in the sulfosuccinate head and the vacant d-orbitals of the metal atoms (e.g., iron in steel). mdpi.com This leads to the formation of coordinate covalent bonds, resulting in a more strongly bound inhibitor layer. nih.gov

The adsorption process can be described by various adsorption isotherms, such as the Langmuir isotherm, which relates the concentration of the inhibitor in the solution to the extent of surface coverage on the metal. mdpi.com The effectiveness of the adsorption is influenced by factors such as the concentration of the inhibitor, the temperature, the pH of the corrosive medium, and the nature of the metal surface.

Table 1: Postulated Adsorption Characteristics of this compound on a Metal Surface

Adsorption ParameterDescriptionPostulated Role of this compound
Adsorption Centers Active sites on the inhibitor molecule that interact with the metal surface.The sulfonate and carboxylate groups of the hydrophilic head.
Driving Forces The primary forces responsible for bringing the inhibitor to the metal surface.Electrostatic attraction between the anionic head and a positively charged metal surface (physisorption).
Bonding Mechanism The nature of the bond formed between the inhibitor and the metal.Electron sharing between oxygen/sulfur atoms and metal d-orbitals, forming coordinate covalent bonds (chemisorption). mdpi.com
Molecular Orientation The arrangement of the inhibitor molecules on the surface.Hydrophilic head groups adsorb on the metal, while hydrophobic stearyl tails orient away from the surface.
Influencing Factors Environmental and systemic variables affecting adsorption.Inhibitor concentration, temperature, pH of the medium, and the specific metal substrate.

Note: This table is based on the general principles of sulfosuccinate corrosion inhibitors, as specific data for this compound is not extensively available.

The adsorption of this compound molecules onto a metal surface leads to the in-situ formation of a thin, protective film. spbstu.ruresearchgate.net This film acts as a physical barrier that isolates the metal from the aggressive corrosive environment. The hydrophobic nature of the oriented stearyl chains plays a pivotal role in repelling water and other corrosive species, thereby preventing them from reaching the metal surface. spbstu.ru

The formation of this protective layer significantly reduces the rate of both anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) corrosion reactions. By blocking the active sites on the metal surface, the inhibitor stifles the electrochemical processes that drive corrosion. Studies on various sulfosuccinate compounds have demonstrated their ability to significantly lower corrosion rates in different environments. google.com For instance, the presence of a dense, well-adsorbed inhibitor film can increase the polarization resistance of the metal, which is inversely proportional to the corrosion current density and, consequently, the corrosion rate.

While quantitative data for the corrosion rate reduction specifically by this compound is not readily found in the surveyed literature, the general effectiveness of sulfosuccinates as a class of corrosion inhibitors is well-documented. The long alkyl chain of the stearyl group would be expected to contribute to a more robust and impermeable protective film compared to shorter-chain sulfosuccinates.

Table 2: Illustrative Corrosion Inhibition Efficiency of Sulfosuccinate-Based Inhibitors

Inhibitor TypeCorrosive MediumMetalInhibition Efficiency (%)Reference
Various SulfosuccinatesOilfield Conditions-Good to Excellent google.com
Sodium DodecylbenzenesulfonateNeutral NaClZincHigh researchgate.net
Dioctyl Sulfosuccinate Sodium SaltNaCl SolutionAZ31 Mg AlloySignificant researchgate.net

Note: This table provides examples of the performance of other sulfosuccinate inhibitors to illustrate the general principle. Specific performance data for this compound may vary.

Enhanced Transport and Delivery Systems (Excipient Functionalities)

The same amphiphilic properties that make this compound effective in corrosion inhibition also underpin its potential use as a pharmaceutical excipient to enhance the transport and delivery of therapeutic molecules.

A significant challenge in pharmaceutical formulation is the poor aqueous solubility of many active pharmaceutical ingredients (APIs), which can lead to low and erratic oral bioavailability. pharmasalmanac.com Surfactants like this compound can improve bioavailability through several mechanisms.

The primary mechanism is the enhancement of drug solubilization. alfa-chemistry.com Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules self-assemble into micelles. These are colloidal structures with a hydrophobic core and a hydrophilic shell. Poorly water-soluble (lipophilic) drugs can be encapsulated within the hydrophobic core of these micelles, increasing their apparent solubility in the aqueous environment of the gastrointestinal tract. pharmasalmanac.com This micellar solubilization helps to keep the drug in a dissolved state, which is a prerequisite for its absorption across the intestinal membrane. gattefosse.com

Furthermore, some surfactants can interact with the biological membranes of the gastrointestinal tract to transiently and reversibly increase their permeability, which can further enhance drug absorption. gattefosse.com

For ionizable drug molecules, particularly those that are hydrophilic and exhibit poor membrane permeability, hydrophobic ion pairing (HIP) is a key strategy to enhance their lipophilicity and, consequently, their absorption. nih.govresearchgate.net This technique involves the association of a charged drug molecule with an oppositely charged amphiphilic molecule, or "counterion," to form a neutral, more hydrophobic complex. nih.gov

This compound, being an anionic surfactant, is a potential candidate to form hydrophobic ion pairs with cationic (positively charged) drug molecules. The electrostatic interaction between the anionic sulfosuccinate headgroup and the cationic drug neutralizes the charges, and the long, hydrophobic stearyl tail imparts a significant lipophilic character to the resulting ion-pair complex.

This increased lipophilicity allows the drug-counterion complex to have a higher affinity for and better partitioning into the lipid-based cell membranes of the gastrointestinal tract, thereby facilitating its absorption. The formation of such a complex can also protect the drug from degradation in the gastrointestinal environment. Once absorbed, the ion pair may dissociate, releasing the active drug into systemic circulation. Research has shown that sulfonate-containing surfactants, such as sodium docusate (B154912) (a dioctyl sulfosuccinate), can effectively form HIPs with small molecules, leading to increased solubility in lipid-based drug delivery systems. nih.govacs.org Given its structural similarities, this compound is expected to function via a similar mechanism.

Environmental Disposition and Ecotoxicological Research of Sulfosuccinates

Biodegradation Pathways and Rates

The biodegradability of sulfosuccinates is a critical factor in their environmental risk profile. The presence of ester bonds in their structure makes them susceptible to microbial degradation. nih.gov

Sulfosuccinates undergo biodegradation under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. nih.gov The rate and extent of this degradation can be influenced by the structure of the alkyl chain.

Aerobic Degradation: Under aerobic conditions, the primary degradation of sulfosuccinates is generally rapid and complete. mst.dk Studies on various alkyl sulfosuccinates have shown that the process often follows first-order reaction kinetics. nih.gov A mixed bacterial culture derived from soil microorganisms has demonstrated the capability to biodegrade sodium alkyl sulfosuccinates. nih.gov The rate of this primary biodegradation is influenced by the length of the alkyl chain; for linear esters, the rate constants increase from a 4-carbon chain (C4) to a C6 chain and then decrease as the chain length increases further to C13. nih.gov Terminal branching of the alkyl chain does not appear to significantly affect the primary biodegradation rate. nih.gov

Anaerobic Degradation: Anaerobic biodegradation is a crucial pathway in environments devoid of oxygen, such as sewage sludge digesters and deeper layers of soil and sediment. nih.gov Linear alkyl sulfosuccinates have been shown to be ultimately biodegradable under anaerobic conditions. nih.gov This anaerobic breakdown is attributed to the hydrolysis of the ester bonds, a process that does not require molecular oxygen. nih.gov However, branched alkyl sulfosuccinates exhibit significantly lower anaerobic biodegradability. nih.gov For instance, one study noted a maximum degradation rate of only 50% for a branched alkyl sulfosuccinate (B1259242). nih.gov The cooperation of different types of microorganisms is essential for the complete anaerobic breakdown of substances into inorganic end-products. nih.gov

Table 1: Factors Influencing Sulfosuccinate Biodegradation

FactorInfluence on BiodegradationReferences
Oxygen Presence Readily biodegradable under both aerobic and anaerobic conditions, though rates may differ. nih.gov
Alkyl Chain Length Biodegradation rate varies with chain length; for linear esters, the rate peaks at C6 and then declines. nih.gov
Alkyl Chain Structure Linear chains are more readily biodegradable anaerobically than branched chains. nih.gov
Microbial Culture Adapted mixed bacterial cultures are effective in degrading sulfosuccinates. nih.gov

The initial step in the biodegradation of sulfosuccinates is believed to be the hydrolysis of the ester bonds. mst.dk This cleavage is catalyzed by microbial enzymes and results in the formation of an alcohol and sulfosuccinic acid. These resulting metabolites are then typically further degraded by the microorganisms. mst.dk For example, the fatty alcohol can be oxidized to a fatty acid, which is then broken down through β-oxidation. mst.dk The absence of inorganic sulfate (B86663) release in some studies suggests that the sulfonate group is not immediately cleaved. mst.dk

Persistence and Environmental Fate Modeling

Persistence, the length of time a chemical remains in the environment, is a key consideration in environmental risk assessment. cefic-lri.org Environmental fate models are used to predict how a chemical will move and transform in various environmental compartments like water, soil, and air. researchgate.net

Sorption, the process by which a chemical binds to solid particles like soil and sediment, significantly influences its mobility and bioavailability in the environment. mdpi.comresearchgate.net For surfactants like sulfosuccinates, sorption is affected by the properties of the surfactant itself and the characteristics of the soil or sediment. researchgate.net

The hydrophobic alkyl chain of the surfactant tends to adsorb to the organic carbon fraction of soils and sediments. researchgate.netnih.gov Therefore, soils with higher organic matter content are expected to show greater sorption of sulfosuccinates. mdpi.com Electrostatic interactions also play a role; the anionic (negatively charged) sulfonate headgroup can interact with positively charged sites on minerals, although this is less favorable with the typically negatively charged surfaces of soil and clay particles. nih.gov Environmental factors such as pH and the presence of cations like calcium can also influence sorption, with increased sorption observed at lower pH and higher calcium concentrations. nih.gov

Volatilization: Volatilization, the transfer of a substance from water or soil to the air, is generally not a significant environmental fate pathway for sulfosuccinates. As salts, they have very low vapor pressure and a high affinity for water, meaning they prefer to remain in the aqueous phase rather than partitioning to the atmosphere.

Leaching: Leaching is the process by which water-soluble substances are carried through the soil by water. Due to their water solubility, sulfosuccinates have the potential to leach from the soil surface into groundwater. atamanchemicals.commdpi.com However, the extent of leaching is mitigated by the sorption processes discussed previously. mdpi.com Strong binding to soil organic matter will reduce the amount of sulfosuccinate available in the soil water to be leached downwards. researchgate.net In sandy soils with low organic matter content, the potential for leaching would be higher. mdpi.com

Table 2: Environmental Fate Characteristics of Sulfosuccinates

ProcessPotential Significance for SulfosuccinatesInfluencing FactorsReferences
Sorption HighSoil organic carbon content, pH, cation concentration researchgate.netnih.gov
Volatilization LowLow vapor pressure, high water solubilityN/A
Leaching Moderate to LowWater solubility, sorption to soil atamanchemicals.commdpi.com

Environmental Impact Assessment Methodologies for Surfactants

For surfactants, the LCA considers:

Raw Material Sourcing: Whether the raw materials are derived from fossil fuels or renewable resources. erasm.org

Manufacturing and Formulation: The energy consumption and waste generated during industrial production. erasm.org

Use Phase: Energy consumption during use (e.g., heated water for laundry) and direct release to wastewater. erasm.org

Disposal Phase: The behavior and impact of the surfactant in wastewater treatment plants and the aquatic environment. erasm.orgnih.gov

Environmental risk assessment, a component of the LCA, focuses specifically on the potential for adverse effects on ecosystems. nih.govresearchgate.net This involves comparing the predicted environmental concentration (PEC) of the surfactant with the predicted no-effect concentration (PNEC), which is the concentration below which harmful effects are unlikely to occur. processingmagazine.com These assessments rely on data from studies on the surfactant's environmental fate (like biodegradation and sorption) and its ecotoxicity to various organisms. nih.govnih.gov The development and use of advanced analytical techniques are crucial for accurately identifying and quantifying surfactants and their degradation products in different environmental samples. nih.govnih.govresearchgate.net

Comparative Ecotoxicological Studies of Sulfosuccinates vs. Other Surfactants

Sulfosuccinates belong to the class of anionic surfactants, which are characterized by a negatively charged hydrophilic head group. Their ecotoxicological profile is often evaluated in comparison to other major surfactant classes, including other anionics (like alkyl sulfates and linear alkylbenzene sulfonates), as well as nonionic, cationic, and amphoteric surfactants. acs.orgnih.gov The toxicity of surfactants to aquatic organisms is linked to their ability to adsorb at biological interfaces, potentially disrupting cell membrane integrity and function. researchgate.net

While specific ecotoxicological data for Disodium (B8443419) 4-stearyl sulfosuccinate is not extensively available in the reviewed literature, studies on other sulfosuccinates and representative anionic surfactants provide insight into the expected environmental behavior of this class. Anionic surfactants are generally found to be more toxic than nonionic surfactants but less toxic than cationic surfactants, which exhibit the highest toxicity to aquatic life due to their strong interaction with negatively charged biological membranes.

Research comparing various surfactant types has shown clear differences in toxicity across different aquatic test organisms, such as fish, daphnia (water fleas), and algae. documentsdelivered.comnih.gov For instance, one study compared sodium dodecyl sulfate (SDS), a well-studied anionic surfactant, with a nonionic surfactant (Tween 85) and commercial detergent formulations. researchgate.net The results indicated that the anionic surfactant (SDS) exhibited a stronger toxic effect on the tested organisms than the nonionic surfactant. researchgate.net Algae and Daphnia magna are often the most sensitive organisms to anionic surfactants. researchgate.netdocumentsdelivered.com

The table below presents comparative acute toxicity data for different surfactant classes to illustrate their relative impact on various aquatic species. The values (EC50/LC50) represent the concentration of the substance that causes a response (e.g., immobilization or death) in 50% of the test population over a specified period. Lower values indicate higher toxicity.

Table 1: Comparative Acute Aquatic Toxicity of Representative Surfactants

Surfactant Type Representative Compound Test Organism Endpoint Toxicity Value (mg/L)
Anionic Sodium Lauryl Sulfate (SLS) Daphnia magna (Water Flea) 48h EC50 5 - 20
Anionic Sodium Lauryl Sulfate (SLS) Poecilia reticulata (Guppy) 96h LC50 1 - 10
Nonionic Alcohol Ethoxylate Daphnia magna (Water Flea) 48h EC50 1 - 50
Nonionic Tween 85 Scenedesmus quadricauda (Algae) 72h EC50 >100
Cationic Cetyltrimethylammonium Bromide (CTAB) Daphnia magna (Water Flea) 48h EC50 0.1 - 1

| Cationic | Cetyltrimethylammonium Bromide (CTAB) | Luminous Bacteria | 30 min EC50 | 0.5 - 2 |

Note: Data is compiled from multiple ecotoxicological studies. researchgate.netnih.govnih.govresearchgate.net The values represent typical ranges found in the literature and are for comparative purposes. Toxicity can be influenced by specific test conditions and the exact chemical structure.

Development of Predictive Models for Environmental Hazard

To assess the environmental risk of the vast number of chemicals in commerce, including surfactants like Disodium 4-stearyl sulfosuccinate, regulatory bodies and researchers increasingly rely on in silico or non-testing methods. acs.org The development of predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, is a cornerstone of modern environmental toxicology. acs.orgnih.gov These models are designed to forecast a chemical's properties, including its ecotoxicity, based on its molecular structure. nih.gov

QSAR models are mathematical equations that correlate variations in the biological activity (e.g., toxicity) of a series of compounds with changes in their physicochemical properties, which are represented by numerical values called molecular descriptors. nih.govnih.gov For aquatic toxicity, key descriptors often include:

Log P (or Log Kow): The logarithm of the octanol-water partition coefficient, which indicates a chemical's hydrophobicity and potential for bioaccumulation.

Molecular Weight: The mass of the molecule.

Topological Indices: Numerical descriptors that describe the size, shape, and branching of the molecule. mdpi.com

Quantum Chemical Descriptors: Parameters related to the electronic structure of the molecule, which can predict its reactivity. nih.gov

The development of a QSAR model involves several steps:

Data Collection: Gathering high-quality experimental toxicity data for a set of structurally related chemicals (a training set). nih.gov

Descriptor Calculation: Computing a wide range of molecular descriptors for each chemical in the training set.

Model Building: Using statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Random Forest, Neural Networks), to establish a mathematical relationship between the descriptors and the observed toxicity. nih.govchemrxiv.orgnih.gov

Validation: Testing the model's predictive power using an external set of chemicals not used in its development and through statistical cross-validation techniques. nih.gov

Specialized software platforms, such as the OECD QSAR Toolbox, provide frameworks and databases to facilitate the use of these predictive models for regulatory purposes. youtube.comqsartoolbox.org These tools allow users to find existing experimental data, group chemicals into categories based on structural similarity, and apply validated QSAR models to fill data gaps for untested substances. qsartoolbox.org For surfactants, QSAR models can predict endpoints like the 50% lethal concentration (LC50) for fish or the 50% effective concentration (EC50) for daphnia immobilization, helping to perform environmental hazard assessments without the need for extensive and costly animal testing. nih.govacs.org

Table 2: Key Components in a Predictive QSAR Model for Aquatic Toxicity

Component Description Example for Surfactants
Endpoint The biological effect being predicted. Acute toxicity to Daphnia magna (48-hour EC50). youtube.com
Chemical Domain The class of chemicals for which the model is applicable. Anionic surfactants, aliphatic esters, or chemicals with a specific mode of action. nih.govnih.gov
Molecular Descriptors Numerical representations of molecular structure used as input variables. Log P, molecular weight, carbon chain length, topological indices. mdpi.com
Algorithm The mathematical method used to create the correlation. Multiple Linear Regression (MLR), Genetic Algorithm (GA), Support Vector Machine (SVM). nih.govnih.gov

| Validation Metrics | Statistics used to confirm the model's reliability and predictive power. | R² (Coefficient of Determination), Q² (Cross-validated R²), RMSE (Root Mean Square Error). nih.gov |


Table of Mentioned Compounds

Compound Name
Alcohol Ethoxylate
Cetyltrimethylammonium Bromide (CTAB)
Diethylhexyl Sodium Sulfosuccinate
This compound
Disodium Laureth Sulfosuccinate
Linear Alkylbenzene Sulfonates (LAS)
Maleic Anhydride (B1165640)
Sodium Dodecyl Sulfate (SDS) / Sodium Lauryl Sulfate (SLS)

Advanced Analytical and Spectroscopic Characterization Methodologies

Chromatographic Techniques for Analysis and Purity Assessment

Chromatography is a cornerstone for separating Disodium (B8443419) 4-stearyl sulfosuccinate (B1259242) from reaction byproducts, unreacted starting materials, and other impurities, thereby enabling accurate purity assessment.

High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of surfactants like Disodium 4-stearyl sulfosuccinate. The choice of detector is critical and often involves a combination of methods to achieve comprehensive characterization.

UV Detection: Reversed-phase HPLC coupled with an ultraviolet (UV) detector is a common approach. While the stearyl chain lacks a strong chromophore, the carbonyl group of the ester allows for detection at low UV wavelengths, typically around 210-225 nm. shimadzu.com

Evaporative Light-Scattering Detection (ELSD): The Evaporative Light Scattering Detector (ELSD) is highly advantageous for analyzing surfactants. researchgate.net Unlike UV detection, ELSD response is independent of the optical properties of the analyte. shimadzu.com It detects semi- and non-volatile particles after the mobile phase has been evaporated, making it ideal for quantifying compounds like this compound which may have weak UV absorbance. shimadzu.com The combination of UV and ELSD in series provides a more complete profile of a sample, as ELSD can reveal non-chromophoric constituents that are missed by the UV detector. shimadzu.comresearchgate.net An HPLC-ELSD method can be developed for the simultaneous separation and determination of the main compound and its impurities. researchgate.net

Fluorescence Detection: While fluorescence detection can be used for certain surfactants, its applicability to this compound is limited as the molecule does not possess a native fluorophore. For surfactants containing aromatic rings, such as alkylbenzenesulfonates, a fluorimetric detector can be employed. researchgate.net

HPLC Detection Method Principle Applicability to this compound
UV Detection Measures the absorption of UV light by the analyte.Applicable due to the carbonyl group, typically at low wavelengths (210-225 nm). shimadzu.com
ELSD Measures light scattered from dried analyte particles.Highly suitable as it does not require a chromophore and detects based on non-volatility. shimadzu.com
Fluorescence Detection Measures light emitted by a fluorescent analyte after excitation.Not directly applicable as the compound is not natively fluorescent. researchgate.net

Gas Chromatography (GC) is typically used for analyzing volatile and thermally stable compounds. While this compound itself is a salt and thus non-volatile, GC is a valuable tool for quantifying volatile impurities that may be present from its synthesis. Potential impurities include residual starting materials such as stearyl alcohol and any solvents used in the manufacturing process.

Spectroscopic Methods for Structural Elucidation and Confirmation

Spectroscopic techniques are indispensable for confirming the molecular structure of synthesized this compound.

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule, confirming the success of the esterification and sulfonation reactions. researchgate.net The FTIR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups.

Functional Group Expected Wavenumber (cm⁻¹) Vibration
Ester Carbonyl (C=O) ~1735 cm⁻¹Stretching
Sulfonate (S=O) ~1210 cm⁻¹ and ~1050 cm⁻¹Asymmetric and Symmetric Stretching
C-O ~1150-1250 cm⁻¹Stretching
C-H (Alkyl Chain) ~2850-2960 cm⁻¹Stretching

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, serving as a definitive method for structural confirmation. researchgate.net Both ¹H-NMR and ¹³C-NMR are used to verify the structure of sulfosuccinate surfactants. researchgate.net

¹H-NMR (Proton NMR): The ¹H-NMR spectrum would show distinct signals corresponding to the different types of protons in the molecule. Key expected signals include those for the methyl (CH₃) and methylene (B1212753) (CH₂) groups of the long stearyl chain, the methylene protons of the succinate (B1194679) backbone, and the methine proton adjacent to the sulfonate group.

¹³C-NMR (Carbon-13 NMR): The ¹³C-NMR spectrum provides a signal for each unique carbon atom in the molecule. oregonstate.edu This allows for the unambiguous identification of the carbonyl carbon of the ester, the carbons of the succinate backbone, and the distinct carbons along the stearyl alkyl chain. oregonstate.eduresearchgate.net Quaternary carbons, such as the carbonyl carbon, typically show weaker signals. oregonstate.edu

Spectrum Type Expected Chemical Shift Region (ppm) Corresponding Protons/Carbons
¹H-NMR 0.8 - 0.9Terminal methyl (CH₃) protons of the stearyl chain
1.2 - 1.6Methylene (CH₂) protons of the stearyl chain
2.5 - 4.5Methylene and methine protons of the sulfosuccinate head group
¹³C-NMR ~14Terminal methyl carbon of the stearyl chain
~22-34Methylene carbons of the stearyl chain
~50-70Carbons of the sulfosuccinate head group
~170-175Carbonyl carbon of the ester group

Colloidal Characterization Techniques

As an anionic surfactant, this compound exhibits characteristic colloidal behavior in aqueous solutions, such as the formation of micelles above a certain concentration (the critical micelle concentration, or CMC). researchgate.netspecialchem.comspecialchem.com Characterizing these colloidal properties is crucial for understanding its performance in various applications. Standard techniques for this purpose include:

Dynamic Light Scattering (DLS): Used to determine the hydrodynamic diameter (particle size) of the micelles or any aggregates formed in solution.

Electrophoretic Light Scattering (ELS): Measures the zeta potential, which indicates the magnitude of the electrostatic charge on the surface of the micelles. For an anionic surfactant like this compound, a negative zeta potential would be expected, which contributes to the stability of the colloidal dispersion through electrostatic repulsion.

Tensiometry: Techniques such as the du Noüy ring method or Wilhelmy plate method are used to measure the surface tension of solutions at different concentrations to determine the CMC.

Dynamic Light Scattering (DLS) for Aggregate Size Distribution

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a primary technique for determining the size distribution of aggregates, such as micelles and vesicles, formed by surfactants in solution. malvernpanalytical.commdpi.com The method measures the time-dependent fluctuations in the intensity of scattered light that result from the Brownian motion of the particles. malvernpanalytical.com Analysis of these fluctuations allows for the calculation of the translational diffusion coefficient, which is then used to determine the hydrodynamic radius (R_H) of the particles via the Stokes-Einstein equation. mdpi.comnih.gov

For sulfosuccinate surfactants, DLS is instrumental in studying micelle formation and size. For instance, studies on the related compound, disodium lauryl sulfosuccinate, have shown the formation of aggregates of approximately 160 nm. researchgate.net DLS can monitor changes in aggregate size as a function of surfactant concentration. malvernpanalytical.com As concentration increases above the critical micelle concentration (CMC), the size and polydispersity of the aggregates can be precisely measured. malvernpanalytical.comresearchgate.net It is a non-invasive technique, allowing for measurement in the native environment of the surfactant solution. malvernpanalytical.com

Table 1: Illustrative DLS Data for Surfactant Micelles This table presents representative data on how micelle size for a surfactant can change with concentration, as determined by DLS. Specific data for this compound would require experimental measurement.

Surfactant Concentration (mM)Z-Average Diameter (nm)Polydispersity Index (PDI)
11550.21
51600.18
101620.17
201650.16

Data is hypothetical and for illustrative purposes.

Transmission Electron Microscopy (TEM) for Micellar and Vesicular Structures

Transmission Electron Microscopy (TEM) is a powerful imaging technique used to directly visualize the morphology of surfactant aggregates. researchgate.net TEM provides high-resolution images that can confirm the presence of structures like spherical micelles, worm-like micelles, or bilayer vesicles. researchgate.net To prepare a sample for TEM analysis, a small drop of the surfactant solution is typically placed on a TEM grid and stained with a heavy metal salt, such as phosphotungstic acid, to enhance contrast. researchgate.net

For surfactants like this compound, which have the potential to form vesicles, TEM is invaluable. It can reveal the lamellar structure of the vesicle walls and provide information on their size and shape distribution. researchgate.net For example, research on other bilayer-forming surfactants clearly shows collapsed vesicular structures in TEM images, confirming their formation in aqueous solutions. researchgate.net

Zeta Potential Measurements for Surface Charge Analysis

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of colloidal dispersions. For surfactant micelles, the zeta potential reflects the charge at the shear plane of the micelle. This measurement is typically accomplished using an electrophoretic light scattering (ELS) technique, often integrated into DLS instruments.

In the case of an anionic surfactant like this compound, the sulfonate and carboxylate groups impart a negative charge to the micellar surface. A study on disodium lauryl sulfosuccinate found that its aggregates exhibited a zeta potential that varied from -80 mV to -55 mV as the concentration was increased from 0.1 to 15 mmol/L. researchgate.net This high negative charge indicates strong repulsion between the aggregates, contributing to the stability of the dispersion.

Table 2: Representative Zeta Potential of Anionic Surfactant Aggregates This table illustrates how the surface charge of anionic surfactant aggregates might vary with concentration. Values are based on findings for related sulfosuccinates.

Surfactant Concentration (mmol/L)Zeta Potential (mV)
0.1-80
1.0-72
5.0-65
15.0-55

Source: Based on data for disodium lauryl sulfosuccinate. researchgate.net

Surface and Interfacial Tension Measurement Techniques

The primary function of a surfactant is to reduce surface and interfacial tension. Several methods are employed to quantify this critical property for this compound.

Du Noüy Ring Method and Wilhelmy Plate Method

The Du Noüy ring and Wilhelmy plate methods are classical tensiometric techniques used to measure equilibrium surface tension at an air-liquid interface or interfacial tension between two immiscible liquids. slideshare.net

Du Noüy Ring Method : This technique involves slowly lifting a platinum-iridium ring from the surface of a liquid. wikipedia.orgbiolinscientific.com The force required to detach the ring is measured by a tensiometer. wikipedia.org This maximum force is directly related to the surface tension of the liquid, though correction factors are often needed to account for the shape of the liquid column pulled up by the ring. wikipedia.orgkruss-scientific.com

Wilhelmy Plate Method : In this method, a thin plate, typically made of platinum, is oriented perpendicularly to the liquid interface. wikipedia.org The force acting on the plate due to wetting is measured with a microbalance. wikipedia.orgtaylorandfrancis.com If the contact angle between the liquid and the plate is zero (complete wetting), the surface tension can be calculated directly from the measured force and the wetted perimeter of the plate. wikipedia.orgkruss-scientific.com Unlike the Du Noüy ring method, the Wilhelmy plate method is a static technique, making it well-suited for measuring changes in surface tension over time. kruss-scientific.comkruss-scientific.com

Both methods are widely used to determine the critical micelle concentration (CMC) of surfactants by plotting surface tension against the logarithm of surfactant concentration.

Pendant Drop and Spinning Drop Methods for Interfacial Tension

For measuring interfacial tension, particularly at very low values often achieved with effective surfactants, drop shape analysis methods are preferred.

Pendant Drop Method : This optical method involves analyzing the shape of a droplet of one liquid suspended in another immiscible liquid (or a gas). ltp-oldenburg.deresearchgate.net The shape of the pendant drop is determined by the balance between the interfacial tension, which tends to make the drop spherical, and gravity, which elongates it. researchgate.netunimelb.edu.au By capturing an image of the drop and fitting its profile to the Young-Laplace equation, the interfacial tension can be calculated with high precision. unimelb.edu.aunih.gov This technique is versatile and can be adapted for measurements under various pressures and temperatures. ltp-oldenburg.de

Spinning Drop Method : The spinning drop tensiometer is the preferred method for measuring ultra-low interfacial tensions (<10⁻² mN/m). wikipedia.orgresearchgate.net The technique involves placing a drop of a less dense fluid into a horizontal tube filled with a denser, immiscible fluid, which is then rotated at high speed. wikipedia.org The centrifugal force elongates the drop into a cylindrical shape. At equilibrium, the interfacial tension is calculated from the rotational speed, the density difference between the two liquids, and the radius of the elongated drop. researchgate.net This method is particularly valuable in applications like enhanced oil recovery where surfactants are designed to create extremely low interfacial tensions. mdpi.com

Theoretical and Computational Chemistry Approaches to Disodium 4 Stearyl Sulfosuccinate Systems

Molecular Dynamics Simulations of Interfacial Adsorption

Molecular dynamics (MD) simulations are a cornerstone of computational surfactant science, allowing researchers to model the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can predict macroscopic properties from the underlying microscopic interactions.

MD simulations are extensively used to study how surfactant molecules arrange themselves at interfaces, such as the boundary between water and air or water and an oily substance (liquid-solid or liquid-liquid interface). worktribe.comrsc.org To investigate this for a system like disodium (B8443419) 4-stearyl sulfosuccinate (B1259242), a simulation box would be constructed containing a slab of water and a slab of a non-polar medium (like n-decane or a vacuum for the liquid-air interface), with surfactant molecules initially placed in the aqueous phase or randomly in the box. nih.gov

Over the course of the simulation, the surfactant molecules spontaneously migrate to the interface to minimize the free energy of the system. The long stearyl tail, being hydrophobic, will orient itself away from the water, while the hydrophilic sulfosuccinate headgroup will remain in the aqueous phase.

Key research findings from simulations on related anionic surfactants include:

Interfacial Tension (IFT) Reduction: Simulations can predict the reduction in surface or interfacial tension as a function of surfactant concentration. All-atom MD simulations have been employed to predict IFT and surface tension for various surfactants, with results correlating well with experimental values. worktribe.comrsc.org

Molecular Orientation and Packing: Analysis of the simulation trajectories reveals the precise orientation, packing density, and conformation of the surfactant molecules at the interface. For example, studies on similar anionic surfactants have shown that their molecular geometry can change from linear to bent upon adsorption at an interface. nih.gov

Interfacial Layer Thickness: The thickness of the interfacial layer and the distribution of different molecular components (water, oil, surfactant head, and tail) can be calculated, providing a detailed picture of the interfacial structure. rsc.org

These simulations rely on accurate force fields, which define the potential energy of the system as a function of atomic positions. The General AMBER Force Field (GAFF) and its variants are commonly used for organic molecules like surfactants. worktribe.comrsc.org

When the concentration of a surfactant in a bulk solution exceeds a certain threshold, the critical micelle concentration (CMC), its molecules self-assemble into aggregates called micelles. MD simulations are a primary tool for studying this spontaneous process and the resulting aggregate structures. rsc.org

Simulations can start with surfactant molecules randomly distributed in a water-filled simulation box. nih.gov As the simulation progresses, the hydrophobic tails of the surfactant molecules cluster together to avoid contact with water, leading to the formation of micelles. researchgate.net These simulations can be computationally intensive, often requiring long simulation times to observe the full equilibration of the self-assembly process. nih.gov To address this, coarse-grained (CG) models, such as in Dissipative Particle Dynamics (DPD), are often used. researchgate.netresearchgate.net In CG models, groups of atoms are represented as single beads, which significantly reduces the computational cost and allows for the simulation of larger systems over longer timescales. researchgate.net

Studies on dialkyl sulfosuccinates and other anionic surfactants have yielded significant insights:

Critical Micelle Concentration (CMC): The CMC can be estimated from simulations by running them at various concentrations and identifying the point at which micelle formation becomes prevalent. rsc.org

Aggregation Number and Micelle Shape: The number of surfactant molecules in a micelle (aggregation number, Nagg) and the micelle's shape can be determined directly from the simulation. For dialkyl sulfosuccinates, studies have shown that they tend to form spherical micelles, with aggregation numbers depending on the alkyl chain length. cdnsciencepub.com In some solvents, more complex structures like lamellar (layered) assemblies can also form. researchgate.netrsc.org

Counterion Binding: For ionic surfactants like disodium 4-stearyl sulfosuccinate, the simulation can quantify the degree to which the counterions (Na+) are bound to the micelle surface. This is a crucial factor that influences micellar shape and stability. rsc.org

Table 1: Experimentally Determined Aggregation Numbers for Sodium Dialkyl Sulfosuccinate Micelles in Water at 25.0 °C. cdnsciencepub.com
CompoundAggregation Number (Nagg)Likely Structure
Sodium Dihexyl Sulfosuccinate38Spherical
Sodium Dioctyl Sulfosuccinate56Spherical

Quantum Chemical Calculations for Structure-Property Relationships

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, provide a highly detailed view of the electronic structure of a single molecule. These methods, such as Density Functional Theory (DFT), are used to understand the intrinsic properties of a surfactant molecule, which ultimately govern its behavior. nih.gov

By solving the Schrödinger equation (or its approximations), QC calculations can determine the distribution of electrons within the this compound molecule. This analysis yields valuable information:

Molecular Electrostatic Potential (ESP): An ESP map visually represents the charge distribution across the molecule. nih.govrsc.org It clearly distinguishes the electron-rich (negative potential) hydrophilic headgroup (sulfonate and carboxylate groups) from the non-polar (neutral potential) hydrophobic stearyl tail. This helps predict how the molecule will interact with polar solvents like water and non-polar substances. nih.gov

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy and location of these orbitals can indicate the most likely sites for chemical reactions, such as hydrolysis of the ester linkage, which is a known sensitivity for sulfosuccinates. cir-safety.orgcir-safety.org

Partial Atomic Charges: QC calculations can assign partial charges to each atom in the molecule. For ionic surfactants, it has been shown that the charge of the headgroup is not localized to a single point but is distributed over several atoms. researchgate.net This distribution influences how strongly the headgroup interacts with water and counterions.

Quantum chemistry provides the foundation for understanding how a surfactant's molecular structure translates into its performance. By calculating properties for a series of related molecules, researchers can establish clear structure-property relationships. rsc.org

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a data-driven approach that combines computational chemistry and statistical methods to predict the properties of molecules based on their structure. nih.gov The goal is to develop a mathematical model that correlates a set of calculated molecular descriptors with an experimentally measured property, such as the CMC or surface tension. mdpi.comvt.edu

The QSPR modeling process involves several steps:

Dataset Curation: A dataset of diverse surfactant molecules with known experimental property values (e.g., CMC) is assembled. mdpi.com

Descriptor Calculation: For each molecule in the dataset, a large number of molecular descriptors are calculated. These descriptors are numerical values that encode different aspects of the molecular structure. They can be:

Constitutional: Simple counts of atoms, bonds, molecular weight, etc. nih.gov

Topological: Indices that describe the connectivity and branching of the molecule's atomic skeleton. nih.gov

Quantum-Chemical: Properties derived from QC calculations, such as HOMO/LUMO energies, dipole moment, and partial charges. researchgate.netnih.gov

Model Development and Validation: Statistical methods or machine learning algorithms are used to select the most relevant descriptors and build a predictive model. Common techniques include:

Multiple Linear Regression (MLR) nih.gov

Support Vector Machines (SVM) nih.gov

Artificial Neural Networks (ANN), including Graph Neural Networks (GNN) mdpi.comvt.edu

QSPR models have been successfully developed for various classes of surfactants to predict properties like the critical micelle concentration (CMC) and cloud point. nih.govnih.gov For instance, a GNN-based QSPR model demonstrated high accuracy (R² = 0.87 on average) in predicting CMC, limiting surface tension, and maximal packing density for a diverse set of anionic, cationic, zwitterionic, and nonionic surfactants. mdpi.com Such a model, once validated, could be used to predict the properties of a new molecule like this compound without needing to perform lengthy experiments or simulations.

Prediction of Critical Micelle Concentration from Molecular Descriptors

The Critical Micelle Concentration (CMC) is a fundamental property of surfactants, marking the concentration at which molecules begin to self-assemble into micelles. Predicting CMC is crucial as it dictates the minimum amount of surfactant needed for many applications. scienomics.com Quantitative Structure-Property Relationship (QSPR) models are a primary computational method for this purpose, establishing a mathematical link between a molecule's structure and its CMC. researchgate.net

QSPR studies on anionic surfactants, a class that includes this compound, have demonstrated high predictive accuracy. acs.orgnih.gov These models operate by calculating a variety of molecular descriptors that quantify different aspects of the surfactant's structure and then correlating them with experimentally determined CMC values. For a molecule like this compound, a fragment-based approach is often superior, where descriptors are calculated separately for the hydrophobic stearyl tail and the hydrophilic disodium sulfosuccinate head group. acs.orgfigshare.com

The most influential descriptors fall into several categories:

Topological and Geometrical Descriptors: These describe the size, shape, and branching of the hydrophobic alkyl chain. For the long, linear stearyl group, these descriptors are paramount in quantifying the hydrophobic driving force for micellization. figshare.com

Constitutional Descriptors: These relate to the basic molecular formula and weight of the hydrophilic head group. figshare.com

Charge-Related and Solvational Descriptors: These quantify the electrostatic nature of the sulfosuccinate head group and its interaction with water molecules, which are key driving forces in the intermolecular interactions. researchgate.netnih.govfigshare.com

Advanced models may use hundreds of descriptors, which are then refined using statistical methods or machine learning algorithms to select the most significant ones. scienomics.comresearchgate.net For instance, a study of 181 diverse anionic surfactants successfully related the logarithm of the CMC to molecular structure using the CODESSA Pro software, highlighting the importance of topological, solvational, and charge-related descriptors. acs.org More recently, machine learning methods like Graph Convolutional Neural Networks (GCNs) have emerged. nih.gov GCNs can predict CMC directly from the 2D molecular graph, automatically identifying important structural features without the need for pre-defined descriptors, and have shown high accuracy across anionic, cationic, zwitterionic, and nonionic surfactants. nih.govchemrxiv.org

Table 1: Key Molecular Descriptor Classes in QSPR Models for Predicting Anionic Surfactant CMC
Descriptor ClassDescriptionRelevance to this compoundInfluence on CMC
TopologicalDescribes molecular branching, size, and connectivity (e.g., Wiener index). acs.orgQuantifies the large, linear stearyl hydrophobic tail.Major determinant; increasing hydrophobicity significantly lowers CMC.
GeometricalRelates to the 3D shape and surface area of the molecule.Defines the spatial arrangement of the stearyl chain and sulfosuccinate head.Affects packing efficiency in the micelle.
SolvationalRepresents the energy of interaction between the surfactant and the solvent (water). figshare.comModels the hydration of the ionic sulfosuccinate head and the hydrophobic effect of the tail.Crucial for describing the hydrophilic-lipophilic balance (HLB).
Charge-RelatedQuantifies the distribution of electronic charges within the molecule (e.g., dipole moment). acs.orgDescribes the electrostatic character of the anionic sulfosuccinate head group.Influences head-group repulsion and interaction with counter-ions (Na+).

Modeling of Surface Activity and Emulsification Efficiency

Beyond micellization in the bulk solution, the behavior of this compound at interfaces (e.g., air/water or oil/water) defines its surface activity and its effectiveness as an emulsifier. Computational techniques like Molecular Dynamics (MD) and Dissipative Particle Dynamics (DPD) are employed to simulate these complex interfacial phenomena. rsc.orgnih.gov

These simulation methods model the movement and interactions of individual surfactant and solvent molecules over time. researchgate.netarxiv.org For a surfactant like this compound, simulations can reveal:

Adsorption at Interfaces: How molecules arrange themselves at an oil-water interface, orienting their hydrophobic stearyl tails into the oil phase and their hydrophilic sulfosuccinate heads into the water phase.

Reduction of Interfacial Tension (IFT): By populating the interface, surfactants lower the energetic penalty of the oil-water contact, a key factor in emulsion formation and stability. The efficiency of a surfactant is related to how much it can lower the surface tension. mdpi.com

Interfacial Film Properties: The simulations can characterize the density, thickness, and mechanical strength of the surfactant film at the interface. A robust interfacial film is critical for preventing emulsion droplets from coalescing. mdpi.com

Aggregate Morphology: Depending on concentration, solvent polarity, and other conditions, surfactants can form various aggregate structures, such as spherical or cylindrical micelles, or lamellar phases. rsc.org DPD simulations, which can model larger systems over longer timescales, are particularly useful for predicting these mesoscale structures, which are fundamental to a formulation's stability and rheology. rsc.org

The emulsification performance is directly linked to these modeled properties. mdpi.com For instance, simulations that predict a rapid reduction in IFT and the formation of a tightly packed, stable interfacial layer would indicate high emulsification efficiency. researchgate.net The predicted size and distribution of droplets in a simulated emulsion can also serve as a proxy for stability. mdpi.com By systematically altering the molecular structure in the model (e.g., changing the alkyl chain length), these computational approaches allow for the virtual screening of surfactants to optimize emulsification performance for specific applications. scienomics.com

Table 2: Computational Methods for Modeling Surfactant Surface and Emulsification Properties
Computational MethodDescriptionPredicted Properties for this compoundRelevance to Performance
Molecular Dynamics (MD)Atomistic simulation of molecular motion based on classical mechanics. researchgate.netInterfacial tension (IFT), molecular orientation at interfaces, properties of the interfacial film, solvation structure.Directly predicts surface activity and the molecular-level origins of emulsion stability.
Dissipative Particle Dynamics (DPD)A coarse-grained mesoscale simulation technique that groups atoms into beads. rsc.orgMicelle/aggregate shape and size, phase behavior (e.g., lamellar, hexagonal), emulsion droplet morphology.Models large-scale structures and predicts the type of emulsion formed and its long-term stability.
Quantitative Structure-Property Relationship (QSPR)Statistical correlation of molecular descriptors with experimental properties. researchgate.netCan be trained to predict properties like surface tension reduction efficiency (pC20) or emulsification index.Provides rapid screening and prediction of performance without computationally expensive simulations.

Emergent Research Avenues and Sustainable Innovations

Biologically Inspired Sulfosuccinate (B1259242) Derivatives and Biosurfactant Hybrids

A growing area of interest is the development of sulfosuccinate derivatives that are inspired by natural molecules, leading to the creation of biosurfactant hybrids. These innovative compounds aim to combine the desirable properties of synthetic surfactants, such as efficiency and stability, with the biodegradability and low toxicity of their biological counterparts. ripublication.comresearchgate.net

Researchers are exploring the synthesis of sulfosuccinate monoesters from renewable resources like fatty alcohols derived from vegetable or animal oils. ripublication.com For instance, the synthesis of disodium (B8443419) oleyl sulfosuccinate monoester, derived from oleyl alcohol, has been achieved and shown to possess antimicrobial properties against bacteria such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. ripublication.com This opens up possibilities for their use in personal care products where mildness and antimicrobial activity are advantageous. ripublication.com

The core principle behind these hybrids is to leverage the structural features of natural surfactants to create more environmentally friendly and effective molecules. The hydrophobic tail of the surfactant, which is crucial for its surface activity, can be derived from various natural fatty alcohols, with the chain length directly impacting the surfactant's properties. ripublication.com

Table 1: Examples of Biologically-Inspired Sulfosuccinate Research

Derivative/HybridBase FeedstockKey Research FindingPotential ApplicationReference
Disodium Oleyl Sulfosuccinate MonoesterOleyl Alcohol (from natural sources)Exhibits antimicrobial properties.Personal care products ripublication.com
Disodium Lauryl Glucoside SulfosuccinateLauryl Glucoside (from lauryl alcohol and glucose)A mild surfactant with two hydrophilic groups.Cosmetics, laundry detergents researchgate.net

Integration with Nanotechnology for Novel Functional Materials

The synergy between Disodium 4-stearyl sulfosuccinate and nanotechnology is a promising field for creating advanced functional materials. Sulfosuccinates can act as stabilizing agents for nanoparticles, preventing them from clumping together and ensuring their effective dispersion in various media. This is particularly relevant in applications like enhanced oil recovery and the development of novel coatings and drug delivery systems. researchgate.net

For example, studies have shown that silica (B1680970) (SiO₂) nanoparticles, when used in conjunction with anionic surfactants like sulfosuccinates in low salinity water, can significantly reduce the surfactant's adsorption onto reservoir rock surfaces. researchgate.net This leads to more efficient use of the surfactant for altering the wettability of the rock and improving oil recovery. researchgate.net The interaction between the nanoparticles and the surfactant is influenced by factors such as the concentration of divalent cations and sulfate (B86663) ions in the solution. researchgate.net

The ability of sulfosuccinates to form and stabilize nanoemulsions is also being explored. researchgate.net These nanoemulsions can encapsulate active ingredients, enhancing their stability and delivery in various formulations, from pharmaceuticals to advanced materials.

Advanced Analytical Techniques for In Situ Characterization of Interfacial Dynamics

Understanding the behavior of this compound at interfaces (the boundary between two substances, like oil and water) is critical to optimizing its performance. Advanced analytical techniques are now enabling researchers to study these interfacial dynamics in real-time and with high precision.

Techniques such as Fourier-transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance (¹H-NMR), and carbon-13 nuclear magnetic resonance (¹³C-NMR) are routinely used to confirm the successful synthesis and structure of new sulfosuccinate derivatives. researchgate.netnih.gov

For characterizing the performance and behavior of these surfactants, methods like tensiometry are employed to measure surface tension and determine the critical micelle concentration (CMC). researchgate.net Dynamic light scattering (DLS) is another powerful tool used to measure the size of aggregates or micelles formed by the surfactants in solution. researchgate.net These techniques provide invaluable data on how changes in the molecular structure of the sulfosuccinate affect its aggregation behavior and surface activity.

Development of Next-Generation Sustainable Formulations Utilizing this compound Principles

The principles learned from studying this compound are being applied to develop a new generation of sustainable formulations. A key driver is the move away from traditional sulfate-based surfactants, which have raised environmental and skin sensitivity concerns. mdpi.com Sulfosuccinates are considered a milder alternative and are often used in "sulfate-free" products. atamanchemicals.comspecialchem.com

Innovations in formulation science are focused on creating products that are not only effective but also biodegradable and derived from renewable resources. journals.co.za For example, Ashland has developed a sustainable ingredient, texturpure™ sa-1, based on polysaccharide technologies, which is naturally derived, biodegradable, and suitable for vegan formulations. journals.co.za This ingredient provides desirable textural and sensory properties in cleansing products. journals.co.za

The development of concentrated and user-friendly forms of sulfosuccinate surfactants is also a key area of innovation, aiming to simplify manufacturing processes and reduce the environmental footprint associated with transportation and storage. google.comgoogle.com

Exploration of this compound in Emerging Industrial Sectors (e.g., Green Chemistry, Advanced Manufacturing)

The unique properties of this compound and its derivatives are leading to their exploration in emerging industrial sectors that prioritize sustainability and high performance.

In the realm of Green Chemistry , the focus is on using renewable feedstocks and developing environmentally benign synthesis routes for sulfosuccinates. ripublication.commdpi.com The use of heterogeneous recyclable catalysts, such as Amberlyst-15, for the synthesis of sulfosuccinates represents a significant step towards greener manufacturing processes. researchgate.net

In Advanced Manufacturing , the ability of sulfosuccinates to act as effective emulsifiers, dispersants, and wetting agents is valuable in a variety of processes. surfactant.toppcc.eu For instance, in the paper industry, they can improve adhesion and create a denser paper structure. atamanchemicals.com Their application in paints and coatings enhances surface wetting for better adhesion. atamanchemicals.com

The versatility of sulfosuccinates also extends to their use in the textile, construction, and chemical industries, where they function as emulsifiers, dispersing agents, and foaming agents. pcc.eu

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing high-purity disodium 4-stearyl sulfosuccinate, and how can residual by-products like formaldehyde be quantified?

  • Methodology : Synthesis typically involves esterification of stearyl alcohol with maleic anhydride, followed by sulfonation and neutralization. To ensure purity, gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) should be employed to detect trace formaldehyde (≤0.056% as per manufacturing processes) . Titration methods, similar to those used for sodium ferrocyanide (e.g., potassium permanganate titration), can quantify active sulfosuccinate content .

Q. Which analytical techniques are most effective for characterizing the physicochemical properties of this compound?

  • Methodology :

  • Surface tension : Use a tensiometer (e.g., du Noüy ring) to measure equilibrium surface tension (γ_eq), which ranges between 25–32 mN/m for analogous sulfosuccinates .
  • Structural analysis : Employ nuclear magnetic resonance (NMR) spectroscopy for verifying the stearyl chain and sulfonate groups. Fourier-transform infrared (FTIR) spectroscopy can confirm ester and sulfonic acid linkages .

Advanced Research Questions

Q. How can dynamic surface tension parameters and diffusion coefficients of this compound be measured to evaluate its surfactant efficiency?

  • Methodology : Dynamic surface tension (DST) is assessed using a bubble pressure tensiometer. Effective diffusion coefficients (DeffD_{\text{eff}}) are derived from time-dependent adsorption data via the Rosen equation or Ward-Tordai model. For sulfosuccinates, DeffD_{\text{eff}} values correlate with ethoxylation degree and alkyl chain length .

Q. What experimental frameworks are recommended for studying synergistic interactions between this compound and nonionic surfactants (e.g., alkyl polyglucosides)?

  • Methodology : Conduct mixed micelle studies using fluorescence probing or conductometry to determine critical micelle concentration (CMC) reduction. Phase behavior analysis (e.g., Winsor phase diagrams) can assess stability in emulsions. Cross-reference with structurally similar surfactants like disodium cocoamphodiacetate for comparative insights .

Q. How should researchers address contradictions in surface activity data arising from variations in synthesis protocols or impurity profiles?

  • Methodology : Perform batch-to-batch reproducibility tests using standardized synthesis conditions. Validate purity via inductively coupled plasma mass spectrometry (ICP-MS) for trace metals and GC-MS for organic impurities. Statistical tools (e.g., ANOVA) can identify significant deviations in γ_eq or CMC values .

Q. What methodologies are suitable for assessing the environmental impact of this compound despite its low acute toxicity classification?

  • Methodology : Conduct chronic ecotoxicity assays (e.g., Daphnia magna 21-day reproduction tests) to evaluate long-term effects. Use high-resolution mass spectrometry (HRMS) to track biodegradation intermediates. Align with OECD Test Guidelines 301 for ready biodegradability assessments, ensuring no discharge into waterways without pretreatment .

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